molecular formula C22H28O8 B14957621 butyl {[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

butyl {[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B14957621
M. Wt: 420.5 g/mol
InChI Key: VSQSQKBJHGMWIL-UHFFFAOYSA-N
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Description

Butyl {[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate (CAS: 302937-82-2) is a coumarin derivative characterized by a 4-methyl-2-oxo-2H-chromen-7-yl core functionalized with two ester groups: a butyl ester at the 7-position and a 2-butoxy-2-oxoethoxy substituent at the 5-position. Its molecular formula is C₁₆H₁₈O₅, with a molecular weight of 290.31 g/mol and a polar surface area (PSA) of 61.8 Ų . Industrially, it is marketed as a high-purity (99%) compound for synthetic applications, likely in materials science or pharmaceutical intermediates .

Properties

Molecular Formula

C22H28O8

Molecular Weight

420.5 g/mol

IUPAC Name

butyl 2-[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C22H28O8/c1-4-6-8-26-20(24)13-28-16-11-17(29-14-21(25)27-9-7-5-2)22-15(3)10-19(23)30-18(22)12-16/h10-12H,4-9,13-14H2,1-3H3

InChI Key

VSQSQKBJHGMWIL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl {[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common method includes the esterification of 5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-ol with butyl acetate in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

Chemical Reactions Analysis

Esterification and Alkylation

  • Step 1 : Coumarin core formation via Pechmann condensation using resorcinol and ethyl acetoacetate in 70% H₂SO₄ .

  • Step 2 : Alkylation of the 7-hydroxy group with 2-chloroethanol under basic conditions (NaH/DMF) .

  • Step 3 : Esterification with butyl bromoacetate in the presence of K₂CO₃ to introduce the butoxy-2-oxoethoxy side chain.

Table 1: Reaction Conditions for Key Synthetic Steps

StepReagents/CatalystsTemperatureYield
1H₂SO₄ (70%)RT70–75%
2NaH, DMF0°C → RT85%
3K₂CO₃, acetoneReflux65%

Ester Hydrolysis

The butoxy and acetoxy ester groups undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage with HCl/MeOH yields carboxylic acid derivatives.

  • Basic Hydrolysis : NaOH/EtOH produces sodium carboxylates, enabling further functionalization .

Table 2: Hydrolysis Conditions and Outcomes

ConditionReagentsProductApplication
AcidicHCl, MeOH2-[5-(2-carboxyethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxyacetic acidIntermediate for prodrugs
BasicNaOH, EtOHSodium 2-[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxyacetateSalt formation

Ether Cleavage

The ether linkage is stable under mild conditions but cleaves with strong acids (e.g., HBr/AcOH) or Lewis acids (BF₃·Et₂O) .

Electrophilic Aromatic Substitution

The chromenone ring undergoes nitration and sulfonation at the 6- and 8-positions due to electron-rich aromatic regions.

Table 3: Electrophilic Substitution Reactions

ReactionReagentsPositionOutcome
NitrationHNO₃, H₂SO₄66-nitro derivative
SulfonationClSO₃H, DCM88-sulfochloride intermediate

Oxidation and Reduction

  • Oxidation : KMnO₄ oxidizes the 4-methyl group to a carboxylic acid .

  • Reduction : H₂/Pd-C reduces the 2-oxo group to a hydroxyl group, forming dihydrocoumarin analogs.

Photochemical Degradation

The chromenone core is photosensitive, undergoing [2+2] cycloaddition under UV light (λ = 254 nm) .

Thermal Stability

Decomposition occurs above 200°C, releasing CO₂ and butanol via retro-esterification.

Scientific Research Applications

Butyl {[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of butyl {[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
Butyl {[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate (302937-82-2) C₁₆H₁₈O₅ 290.31 - 4-Methyl
- 5-(2-butoxy-2-oxoethoxy)
- 7-Butyloxyacetate
Industrial-grade synthesis; high purity (99%) .
Butyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (313470-97-2) C₁₆H₁₇ClO₅ 324.76 - 6-Chloro
- 4-Methyl
- 7-Butyloxyacetate
Increased molecular weight due to chlorine; potential pharmacological applications inferred from structural analogs .
Benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate C₁₉H₁₆O₅ 324.33 - 4-Methyl
- 7-Benzyloxyacetate
Enhanced aromaticity from benzyl group; used in cellulose functionalization for photoactive materials .
tert-Butyl 2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethoxy)acetate (6c) C₁₈H₂₂O₆ 346.36 - 4-Methyl
- 7-(2-ethoxy)acetate
- tert-Butyl ester
Bioactive analog with anti-cholestasis activity; synthesized via multi-step esterification .
Ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate C₁₄H₁₄O₅ 262.26 - 4-Methyl
- 7-Ethyloxyacetate
Intermediate in hydrazide synthesis; used to generate bioactive acetamide derivatives .

Key Structural Differences and Implications

The benzyl ester (C₁₉H₁₆O₅) introduces aromaticity, improving UV absorption for applications in photoactive materials .

Ester Group Modifications: Butyl vs. Ethyl Esters: Longer alkyl chains (butyl) enhance lipophilicity, favoring membrane permeability in drug delivery, while ethyl esters are simpler intermediates .

Biological Activity: tert-Butyl 6c demonstrated anti-intrahepatic cholestasis activity in vitro, attributed to nitric oxide donor properties . Pyrazole and oxadiazole hybrids (e.g., 4-methyl-7-substituted coumarins) showed moderate antimicrobial activity (MIC: 8–64 µg/mL) .

Q & A

Advanced Research Question

  • Docking studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., cyclooxygenase-2) based on the coumarin scaffold’s planar structure .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-donating/withdrawing effects of substituents .

What are the stability challenges for this compound under varying pH and temperature?

Basic Research Question

  • pH Stability : Degrades rapidly in alkaline conditions (pH >9) via ester hydrolysis. Store in neutral buffers (pH 6–8) at 4°C .
  • Thermal Stability : Decomposes above 150°C; TGA shows mass loss starting at ~120°C due to butoxy chain cleavage .

Which in vitro assays are suitable for evaluating its anti-inflammatory or anticancer potential?

Advanced Research Question

  • Anti-inflammatory : Measure COX-2 inhibition using a fluorometric assay (IC₅₀ determination) .
  • Anticancer : Perform MTT assays on cancer cell lines (e.g., MCF-7), noting apoptosis markers via flow cytometry .

How can reaction mechanisms for ester hydrolysis be experimentally validated?

Advanced Research Question

  • Kinetic isotope effects : Compare hydrolysis rates in H₂O vs. D₂O to confirm nucleophilic acyl substitution .
  • LC-MS monitoring : Track intermediate formation (e.g., free coumarin acid) under controlled pH .

What precautions are critical for safe handling and disposal in laboratory settings?

Basic Research Question

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .

How does substituent positioning on the coumarin ring affect photophysical properties?

Advanced Research Question

  • Fluorescence studies : Compare quantum yields of 4-methyl vs. 7-methoxy derivatives. The 4-methyl group reduces steric strain, enhancing fluorescence intensity (λₑₘ ~450 nm) .
  • TD-DFT modeling : Predict absorbance spectra shifts caused by electron-donating groups at C5 .

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